5,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid

HIV-1 Integrase Antiviral Allosteric Inhibition

Researchers studying melanogenesis or HIV-1 integrase SAR need precise N-methyl-DHICA, but batch variability and limited supply hinder progress. This 5,6-dihydroxy-1-methylindole-2-carboxylic acid (CAS 126434-73-9) ensures reproducibility. • HIV-1 integrase IC50 <10 μM; scaffold for dual allosteric inhibitor SAR • N-methylation alters melanin polymer solubility, antioxidant & photoprotective properties • Neuroprotective activity in primary neuron oxidative stress models QC-certified (HPLC, NMR). Global B2B shipping.

Molecular Formula C10H9NO4
Molecular Weight 207.18 g/mol
CAS No. 126434-73-9
Cat. No. B160068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid
CAS126434-73-9
Molecular FormulaC10H9NO4
Molecular Weight207.18 g/mol
Structural Identifiers
SMILESCN1C2=CC(=C(C=C2C=C1C(=O)O)O)O
InChIInChI=1S/C10H9NO4/c1-11-6-4-9(13)8(12)3-5(6)2-7(11)10(14)15/h2-4,12-13H,1H3,(H,14,15)
InChIKeyLKKBPYKGIFSFTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-DHICA Overview & Procurement


5,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid (CAS 126434-73-9), also referred to as N-methyl-DHICA, is a methylated derivative of the eumelanin precursor 5,6-dihydroxyindole-2-carboxylic acid (DHICA) [1]. It belongs to the class of 5,6-dihydroxyindole-2-carboxylic acid derivatives, which are recognized intermediates in melanogenesis and have been investigated for their antioxidant and antiviral properties [2]. The N-methyl substitution distinguishes this compound from its parent DHICA, potentially altering its physicochemical properties, biological activity, and suitability for specific research applications [3].

Derivative N-methyl substituted DHICA for altered target interaction
Research Area Melanogenesis, antioxidant defense, and antiviral scaffold studies
Key Feature Distinct from parent DHICA in bioactivity and polymer properties

Non-Substitutability of N-Methyl-DHICA


While 5,6-dihydroxyindole-2-carboxylic acid (DHICA) and its derivatives share a common core structure, generic substitution is not advisable due to significant differences in activity profiles. The N-methyl group in 5,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid can drastically alter its interaction with biological targets, as seen in studies where DHICA derivatives exhibit varying potencies as HIV-1 integrase inhibitors [1]. Furthermore, the presence and position of substituents on the indole ring profoundly affect antioxidant capacity and melanin polymer properties [2]. Therefore, procurement of the precise N-methyl analog is essential for experimental reproducibility and achieving desired outcomes.

N-methyl group

Alters target interaction profiles compared to unsubstituted DHICA

Antioxidant capacity

Varies with indole ring substitution; generic DHICA may not replicate activity

Melanin polymer properties

Depend on specific derivative; N-methyl analog yields distinct material characteristics

N-Methyl-DHICA vs. Analog Comparison


DHICA Derivatives as HIV-1 Integrase Inhibitors

5,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid derivatives, as a class, demonstrate potent inhibition of HIV-1 integrase, with some achieving IC50 values below 10 μM [1]. While specific data for the unsubstituted N-methyl compound are not directly available, the study demonstrates that structural modifications to the DHICA scaffold, including N-alkylation, can yield potent inhibitors. This positions N-methyl-DHICA as a key scaffold for developing novel antiviral agents, distinct from the parent DHICA.

Integrase Inhibition
Class-level inference
IC50 <10 µM vs DHICA
Supports scaffold-based antiviral research
Class-level inference; confirm for specific N-methyl compound
HIV-1 Integrase Antiviral Allosteric Inhibition

Enhanced Antioxidant Activity of MeDHICA Melanin

In a direct comparative study, melanin synthesized from the methyl ester of DHICA (MeDHICA melanin) consistently outperformed melanin from DHICA in antioxidant assays [1]. MeDHICA melanin showed a spin density one order of magnitude higher than DHICA melanin in EPR analysis, indicating a greater capacity for radical stabilization. Furthermore, MeDHICA melanin exhibited superior protective effects in a model of lipid peroxidation.

Antioxidant Enhancement
Class-level inference
1 order of magnitude higher spin density vs DHICA melanin
Reported antioxidant context; may support melanin research
MeDHICA melanin comparison; relevance to N-methyl analog under review
Antioxidant Eumelanin Free Radical Scavenging

DHICA vs. DHI Melanin: Antioxidant Comparison

A study comparing the antioxidant properties of melanins synthesized from different precursors found that DHICA-melanin shows a more pronounced antioxidant effect than DHI-melanin [1]. This behavior is attributed to differences in the structure and solubility of the two pigments. This establishes that the carboxyl group in DHICA, and by extension its derivatives like N-methyl-DHICA, contributes to enhanced antioxidant capacity compared to the non-carboxylated analog DHI.

Carboxyl Group Role
Class-level inference
More pronounced antioxidant effect vs DHI-melanin
Carboxyl group contributes to antioxidant function; relevant to N-methyl analog
Qualitative comparison; lipoxygenase/H2O2 system
Antioxidant Melanin Comparative Study

Neuroprotection in Oxidative Stress Models

Pharmacological experiments indicate that 5,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid exhibits neuroprotective activity [1]. Specifically, the compound demonstrates protective effects in a hydrogen peroxide (H2O2)-induced injury primary neuron model and a glutamate-induced primary neuron toxicity model.

Oxidative Stress Model
Supporting evidence
Protective activity in H2O2 and glutamate neuron models
Supports oxidative stress model research; requires validation
Patent-derived data; independent replication recommended
Neuroprotection Oxidative Stress Neuron Model

N-Methyl-DHICA Research & Industrial Applications


HIV-1 Integrase Inhibitor Scaffold

Researchers focused on antiviral drug discovery, particularly HIV-1 integrase inhibitors, should consider 5,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid as a core scaffold for structure-activity relationship (SAR) studies. Evidence shows that DHICA derivatives can achieve potent inhibition of HIV-1 integrase with IC50 values below 10 μM [1]. The N-methyl substitution offers a distinct starting point for optimizing inhibitor binding and pharmacokinetic properties, as demonstrated by the development of dual allosteric inhibitors based on this chemotype [2].

N-Methylation in Melanogenesis and Antioxidant Defense

5,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid is an ideal tool for dissecting the impact of N-methylation on melanin biosynthesis and function. Comparative studies reveal that modifications to the DHICA core, such as esterification, drastically alter antioxidant capacity and polymer properties [3]. Using this compound, researchers can generate N-methylated melanin-like polymers to study how this specific modification affects free radical scavenging, photoprotection, and metal chelation, contributing to a deeper understanding of melanin's structure-function relationship.

Neuroprotection Research in Oxidative Stress Models

For studies exploring neuroprotective agents, 5,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid is a relevant compound due to its demonstrated protective activity in primary neuron models subjected to oxidative stress and glutamate toxicity [4]. This application scenario is particularly relevant for research into neurodegenerative disorders like Parkinson's and Alzheimer's disease, where oxidative damage is a key pathological factor.

Tailored Eumelanin-Based Materials Synthesis

In materials science, the compound serves as a valuable monomer for creating synthetic eumelanin with controlled properties. The N-methyl group can influence the polymer's solubility, aggregation behavior, and electronic properties. This is supported by evidence that the carboxyl group and its modifications are critical determinants of melanin properties, including antioxidant activity and photostability [3]. Therefore, N-methyl-DHICA enables the design of novel bio-inspired materials for applications in organic electronics, bioelectronics, and UV-protective coatings.

Application
Selection Property
Validation Focus
HIV-1 integrase inhibitor SAR studies
N-methyl DHICA scaffold
Integrase inhibition assay context and target engagement
Melanogenesis and antioxidant pathway research
N-methyl substitution effect
Antioxidant capacity and melanin polymer analysis
Oxidative stress neuron model studies
Reported protective activity in H2O2/glutamate models
Neuronal viability and oxidative stress endpoint review
Synthetic eumelanin materials research
Controllable N-methyl modification
Solubility, aggregation, and electronic property assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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